molecular formula C18H22N4O4S B2854139 N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1797659-59-6

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2854139
CAS No.: 1797659-59-6
M. Wt: 390.46
InChI Key: RTJMTAHJMACYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a heterocyclic compound featuring a pyrimidine core substituted with pyrrolidine and methyl groups, conjugated to a 2,3-dihydrobenzo[b][1,4]dioxine sulfonamide moiety. The compound’s design likely leverages computational chemistry methods, such as density-functional theory (DFT), to optimize electronic properties and binding affinities, as highlighted in foundational thermochemical studies .

Properties

IUPAC Name

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-12-17(13(2)20-18(19-12)22-7-3-4-8-22)21-27(23,24)14-5-6-15-16(11-14)26-10-9-25-15/h5-6,11,21H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJMTAHJMACYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Unlike the imidazopyridine derivative in , which features nitrophenyl and ester groups for synthetic versatility, the target compound’s pyrimidine core may offer greater metabolic stability .

Computational and Thermodynamic Insights

The design of the target compound may benefit from DFT-based optimization of exchange-correlation functionals, as described in . Such methods achieve <3 kcal/mol deviations in thermochemical properties (e.g., atomization energies), critical for predicting binding energetics in drug discovery .

Q & A

Q. How can interdisciplinary teams harmonize conflicting data from biological and chemical studies?

  • Methodology :
  • Establish standardized protocols for assay conditions (e.g., cell line selection, buffer composition).
  • Use shared data repositories (e.g., Zenodo, Figshare) with metadata tagging for reproducibility.
  • Conduct joint workshops to align hypotheses with methodological constraints (e.g., solvent compatibility in bioassays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.